

A Spectroscopic Showdown: Differentiating Isomers of 1-Bromo-2-chloro-4-nitrobenzene

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Compound of Interest

Compound Name: 1-Bromo-2-chloro-4-nitrobenzene

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A detailed spectroscopic comparison of **1-Bromo-2-chloro-4-nitrobenzene** and its positional isomers is crucial for researchers in synthetic chemistry, drug development, and material science. The subtle differences in the substitution pattern on the benzene ring give rise to unique spectral fingerprints, allowing for unambiguous identification. This guide provides a comparative analysis of these isomers using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

The precise characterization of chemical isomers is a fundamental requirement in many scientific disciplines. Positional isomers, such as those of bromo-chloro-nitrobenzene, often exhibit distinct physical, chemical, and biological properties. Therefore, the ability to differentiate between them is paramount for ensuring the purity, efficacy, and safety of chemical products. Spectroscopic techniques provide a powerful and non-destructive means to achieve this differentiation by probing the unique molecular vibrations, nuclear magnetic environments, and mass-to-charge ratios of each isomer.

This guide focuses on the spectroscopic comparison of three key isomers: **1-Bromo-2-chloro-4-nitrobenzene**, 1-Bromo-4-chloro-2-nitrobenzene, and 2-Bromo-1-chloro-4-nitrobenzene. A fourth isomer, 4-Bromo-1-chloro-2-nitrobenzene, is also included in the ^1H NMR comparison to provide a broader analytical perspective.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the isomers of bromo-chloro-nitrobenzene. Due to the proprietary nature of some spectral databases, a complete experimental dataset is not always publicly available. In such cases, the available data is presented.

Table 1: Infrared (IR) Spectroscopy Data

Isomer	Key IR Absorption Peaks (cm ⁻¹)
1-Bromo-2-chloro-4-nitrobenzene	Data not readily available in public domain. Expected peaks: ~1520 & ~1345 (NO ₂ stretch), C-Br stretch, C-Cl stretch, and aromatic C-H and C=C vibrations.
1-Bromo-4-chloro-2-nitrobenzene	Data available in spectral databases, specific peak list requires subscription. Expected peaks: ~1520 & ~1345 (NO ₂ stretch), C-Br stretch, C-Cl stretch, and aromatic C-H and C=C vibrations.
2-Bromo-1-chloro-4-nitrobenzene	FTIR Spectra available, specific peak list requires subscription. ^[1] Expected peaks: ~1520 & ~1345 (NO ₂ stretch), C-Br stretch, C-Cl stretch, and aromatic C-H and C=C vibrations.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

Isomer	Chemical Shifts (δ, ppm) and Coupling Patterns
1-Bromo-2-chloro-4-nitrobenzene	Data available in spectral databases, specific chemical shifts require subscription. ^[2]
1-Bromo-4-chloro-2-nitrobenzene	Data available in spectral databases, specific chemical shifts require subscription.
4-Bromo-1-chloro-2-nitrobenzene	δ 8.03-8.02 (m, 1H), 7.66-7.63 (m, 1H), 7.45-7.42 (m, 1H)

Table 3: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Isomer	Expected Chemical Shift Ranges (δ , ppm)
1-Bromo-2-chloro-4-nitrobenzene	Aromatic region (approx. 110-150 ppm). Specific shifts depend on the electronic effects of the substituents.
1-Bromo-4-chloro-2-nitrobenzene	Aromatic region (approx. 110-150 ppm). Data available in spectral databases, specific chemical shifts require subscription.
2-Bromo-1-chloro-4-nitrobenzene	Aromatic region (approx. 110-150 ppm). Specific shifts depend on the electronic effects of the substituents.

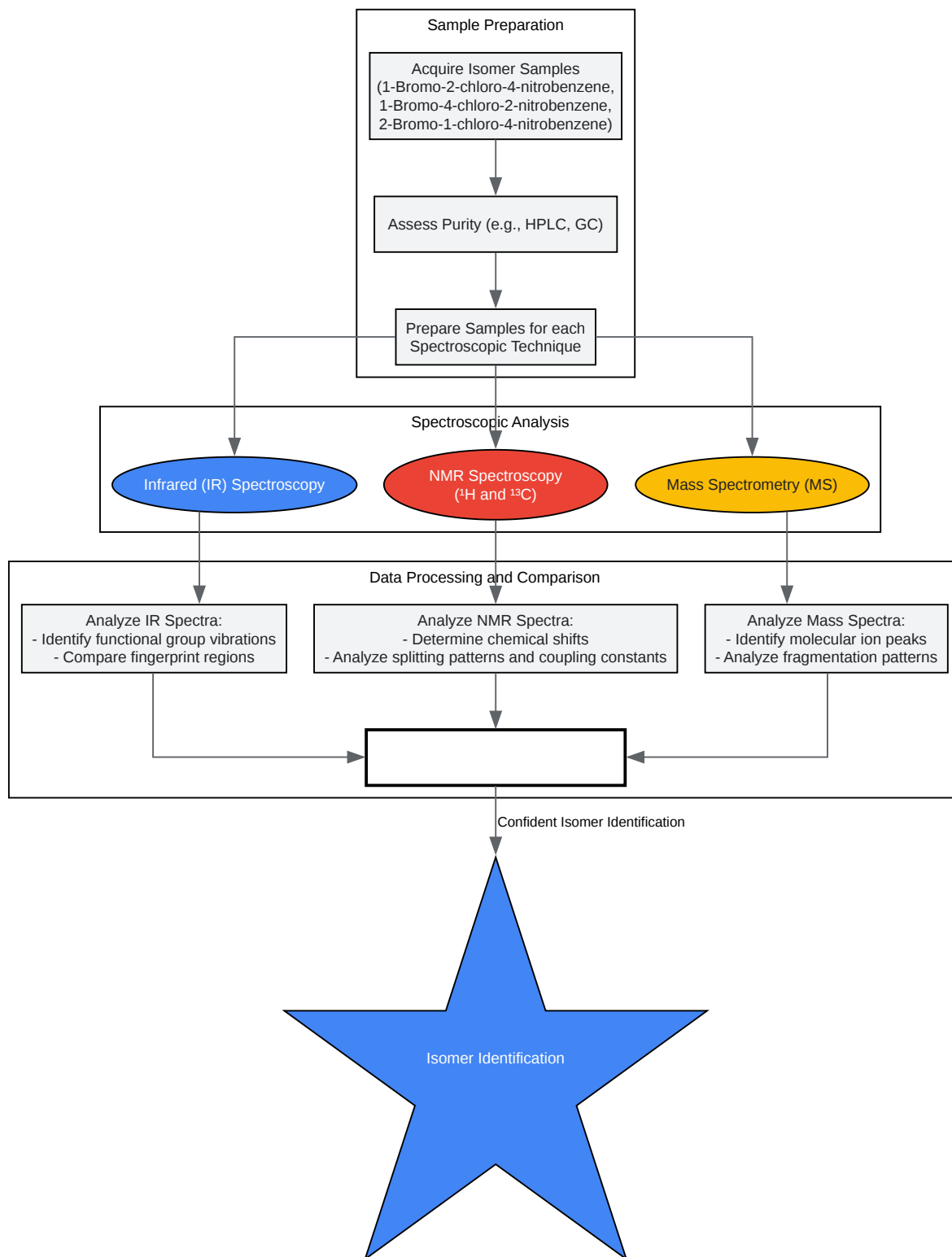
Table 4: Mass Spectrometry (MS) Data

Isomer	Molecular Ion (M^+) m/z	Key Fragmentation Peaks (m/z)
1-Bromo-2-chloro-4-nitrobenzene	235, 237, 239 (due to Br and Cl isotopes)	Data not readily available. Expected fragments from loss of NO_2 , Br, Cl.
1-Bromo-4-chloro-2-nitrobenzene	235, 237, 239 (due to Br and Cl isotopes)	Data not readily available. Expected fragments from loss of NO_2 , Br, Cl.
2-Bromo-1-chloro-4-nitrobenzene	235, 237, 239 (due to Br and Cl isotopes)	Data not readily available. Expected fragments from loss of NO_2 , Br, Cl.

Experimental Workflow

The logical flow for the spectroscopic comparison of the bromo-chloro-nitrobenzene isomers is outlined below. This process ensures a systematic and comprehensive analysis, leading to the confident identification of each isomer.

Workflow for Spectroscopic Comparison of Isomers

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References

- 1. 2-Bromo-1-chloro-4-nitrobenzene | C₆H₃BrClNO₂ | CID 2735549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2-chloro-4-nitrobenzene | C₆H₃BrClNO₂ | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
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